molecular formula C5H12O3 B053713 1,3-Dimethoxy-2-propanol CAS No. 623-69-8

1,3-Dimethoxy-2-propanol

Cat. No.: B053713
CAS No.: 623-69-8
M. Wt: 120.15 g/mol
InChI Key: ZESKRVSPQJVIMH-UHFFFAOYSA-N
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Description

It is a versatile organic compound with the molecular formula C5H12O3 and a molecular weight of 120.15 g/mol . This compound is soluble in water and many organic solvents, making it useful in various chemical processes and applications.

Preparation Methods

1,3-Dimethoxy-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with methanol in the presence of an acid catalyst. . Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Dimethoxy-2-propanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dimethoxy-2-propanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1,3-Dimethoxy-2-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,3-dimethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKRVSPQJVIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211364
Record name 2-Propanol, 1,3-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-69-8
Record name 1,3-Dimethoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerin 1,3-dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIMETHOXY-2-PROPANOL
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethoxy-2-propanol
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Record name GLYCERIN 1,3-DIMETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1,3-Dimethoxy-2-propanol identified in the research?

A1: The provided research papers highlight two main applications of this compound:

  • Residual Solvent in X-ray Contrast Media []: this compound is identified as a residual solvent in certain non-ionic X-ray contrast media. The research paper outlines a method for quantifying its presence in these medical imaging agents.
  • Potential Biomarker for Infection []: While not directly stated, one of the research papers investigates volatile biomarkers for Giardia duodenalis infection. Although the paper itself does not elaborate on the findings, it suggests the potential use of this compound as a biomarker. Further research is needed to confirm this potential application.

Q2: Are there established analytical methods for detecting and quantifying this compound?

A2: Yes, one of the research papers describes a specific method for quantifying residual this compound in X-ray contrast media []. The method utilizes automatic static headspace capillary gas chromatography.

Q3: What is the reported detection limit for this compound using the described analytical method?

A3: The research states the limit of detection for this compound using the automatic static headspace capillary gas chromatography method is below 5 μg/g [].

Q4: Are there any known toxicological concerns associated with this compound, particularly as a residual solvent in medical applications?

A4: While the provided research papers do not delve into the toxicological profile of this compound, its presence as a residual solvent in X-ray contrast media [] highlights the importance of monitoring its levels. Further research is necessary to determine potential toxicological risks, particularly concerning long-term exposure.

Q5: What further research directions could be explored based on the current understanding of this compound presented in these papers?

A5: Several research avenues could be pursued:* Confirmation and characterization of this compound as a biomarker for Giardia duodenalis infection. [] * Comprehensive toxicological studies to assess the safety profile of this compound, particularly for applications involving human exposure.* Investigation into alternative solvents for use in X-ray contrast media to potentially minimize or eliminate the presence of residual this compound. []

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